Ms-PEG10-t-butyl ester
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Overview
Description
Ms-PEG10-t-butyl ester is a polyethylene glycol (PEG)-based compound that contains a mesyl (Ms) group and a t-butyl ester moiety. This compound is widely used in research and industrial applications due to its unique chemical properties, such as its ability to increase water solubility and act as a linker in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ms-PEG10-t-butyl ester can be synthesized through a series of chemical reactions involving the esterification of PEG with t-butyl alcohol and the subsequent introduction of the mesyl group. The reaction conditions typically involve the use of strong acids or bases to facilitate the esterification and mesylation processes.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ms-PEG10-t-butyl ester undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The mesyl group is a good leaving group, making it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiols and amines are commonly used to replace the mesyl group.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired reaction outcome.
Deprotection: The t-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid.
Major Products Formed:
Nucleophilic Substitution: Thioesters and amides are common products formed from nucleophilic substitution reactions.
Deprotection: The deprotection of the t-butyl ester results in the formation of carboxylic acids, which can further react with amines to form amides.
Scientific Research Applications
Ms-PEG10-t-butyl ester is extensively used in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of various chemical compounds.
Biology: Employed in the modification of biomolecules to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Ms-PEG10-t-butyl ester exerts its effects depends on its specific application. In drug delivery systems, the PEG spacer increases the solubility and stability of the drug, allowing for better absorption and efficacy. The mesyl group acts as a leaving group, facilitating the attachment of the drug to target molecules.
Molecular Targets and Pathways:
Drug Delivery: Targets specific receptors or enzymes to deliver the drug to the desired site of action.
Chemical Synthesis: Acts as a linker to connect different chemical entities, facilitating the formation of complex molecules.
Comparison with Similar Compounds
PEG-tosylate
PEG-amine
PEG-maleimide
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Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O15S/c1-28(2,3)43-27(29)5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-44(4,30)31/h5-26H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPJMBXQRCKQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O15S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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